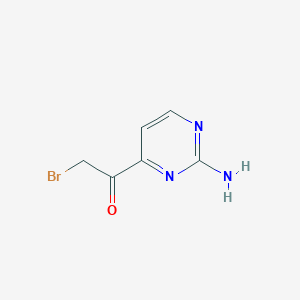

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone

Overview

Description

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone is a compound of interest due to its structural relation to pyrimidine derivatives, which are crucial in the development of pharmaceuticals and materials with specific chemical and physical properties. Research in this area focuses on understanding its synthesis, molecular structure, chemical reactions, and properties to explore its potential applications.

Synthesis Analysis

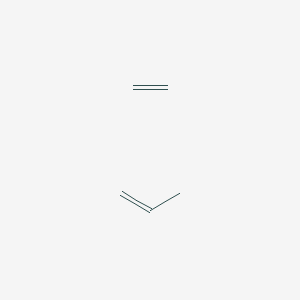

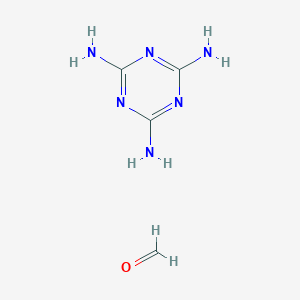

The synthesis of related pyrimidine derivatives involves multi-component reactions or specific catalyzed [2+2+2] cycloadditions, which enable the formation of the core pyrimidine structure with high regioselectivity and yield (Karad & Liu, 2014). Another approach includes the environmentally friendly synthesis of multifunctional pyrimidine derivatives through green chemical techniques, demonstrating an efficient path towards complex pyrimidine structures (Gupta et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives reveals critical insights into their chemical behavior and potential interactions. For example, studies on silylated 2-aminopyrimidines show the importance of intramolecular van der Waals contacts and the role of intermolecular hydrogen bonds in stabilizing the solid-state structures (Herbig et al., 2023). This structural information is vital for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives, such as the [2+2+2] cycloaddition to form 4-aminopyrimidines, demonstrate the versatility and reactivity of these compounds. The formation of multi-substituted 4-aminopyrimidine showcases the compound's ability to undergo various chemical transformations, leading to a wide range of derivatives with diverse properties (Chen et al., 2016).

Scientific Research Applications

Summary of the Application

The compound is used in the optimization of a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines, providing ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .

Methods of Application or Experimental Procedures

The optimization involved lipophilic substitution within the series of compounds mentioned above .

2. Design of Biologically Active Compounds

Summary of the Application

Unsubstituted isocytosine, a derivative of 2-aminopyrimidin-4 (3H)-one, has been used as a molecular scaffold in the design of biologically active compounds, including those with antiviral and antitumor activities .

Methods of Application or Experimental Procedures

The design involves the modification of the structure of isocytosine .

Results or Outcomes

One successful modification led to the identification of a group of low-molecular-weight interferon inducers and antiherpes agents based on 5,6-disubstituted 2-aminopyrimidin-4 (3H)-ones .

3. Antiviral and Antileukemic Agents

Summary of the Application

2-Aminopyrimidin-4 (3H)-one and its derivatives have been used in the design of biologically active compounds, including those with antiviral and antileukemic activities .

Methods of Application or Experimental Procedures

The design involves the modification of the structure of isocytosine .

Results or Outcomes

One successful modification led to the identification of a group of low-molecular-weight interferon inducers and antiherpes agents based on 5,6-disubstituted 2-aminopyrimidin-4 (3H)-ones .

4. CDK2 Inhibitors

Summary of the Application

A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed, and synthesized as novel CDK2 targeting compounds .

Methods of Application or Experimental Procedures

The design involves the synthesis of a series of compounds featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .

Results or Outcomes

Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib .

5. Drugs for Combating Hyperuricemia

Specific Scientific Field

This application is in the field of medicinal chemistry, focusing on the development of drugs to combat hyperuricemia .

Summary of the Application

2-Aminopyrimidin-4 (3H)-one and its derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .

Methods of Application or Experimental Procedures

The design involves the modification of the structure of isocytosine .

Results or Outcomes

One successful modification led to the identification of a group of low-molecular-weight interferon inducers and antiherpes agents based on 5,6-disubstituted 2-aminopyrimidin-4 (3H)-ones .

6. Drugs for Neurodegenerative Disorders

Specific Scientific Field

This application is in the field of medicinal chemistry, focusing on the development of drugs for neurodegenerative disorders .

Summary of the Application

2-Aminopyrimidin-4 (3H)-one and its derivatives have been used in the design of biologically active compounds, including those with antiviral and antitumor activities .

Methods of Application or Experimental Procedures

The design involves the modification of the structure of isocytosine .

Results or Outcomes

One successful modification led to the identification of a group of low-molecular-weight interferon inducers and antiherpes agents based on 5,6-disubstituted 2-aminopyrimidin-4 (3H)-ones .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O/c7-3-5(11)4-1-2-9-6(8)10-4/h1-2H,3H2,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKALLUYOARJPGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C(=O)CBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50469249 | |

| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Aminopyrimidin-4-yl)-2-bromoethanone | |

CAS RN |

106157-91-9 | |

| Record name | 1-(2-aminopyrimidin-4-yl)-2-bromoethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50469249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

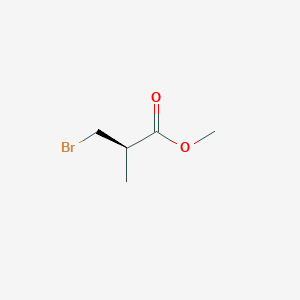

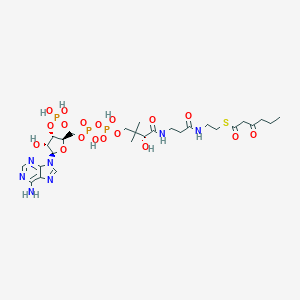

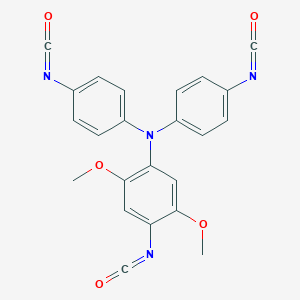

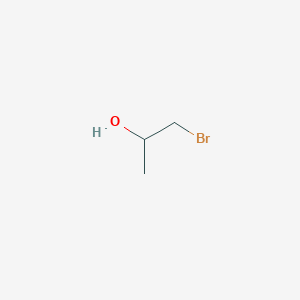

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

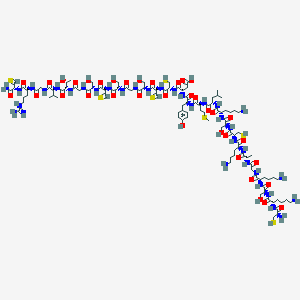

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methylbenzo[e]benzimidazol-2-amine](/img/structure/B8347.png)